molecular formula C17H10F3NO2 B6328460 2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione CAS No. 278183-55-4

2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B6328460
CAS No.: 278183-55-4
M. Wt: 317.26 g/mol
InChI Key: QMZGBBXFYHUGOZ-CMDGGOBGSA-N
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Description

2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with phthalic anhydride in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the isoindole ring. The reaction conditions usually involve heating the reaction mixture at elevated temperatures (around 150-200°C) for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: The compound is used in the development of advanced materials such as polymers and coatings due to its chemical stability and unique properties.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. The compound can modulate various signaling pathways, resulting in therapeutic effects such as anti-inflammatory, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione
  • 2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-indole-1,3(2H)-dione
  • 2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-pyrrole-1,3(2H)-dione

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)12-5-3-4-11(10-12)8-9-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-10H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZGBBXFYHUGOZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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